
Chikusetsusaponin Ib
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Overview
Description
Chikusetsusaponin Ib is a triterpenoid saponin compound primarily extracted from the roots of Panax japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chikusetsusaponin Ib involves several steps, starting from the extraction of the saponin from Panax japonicus. The process typically includes hydrolysis, purification, and crystallization. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Chikusetsusaponin Ib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the triterpenoid backbone.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Pharmacological Properties
Chikusetsusaponin Ib exhibits a range of pharmacological activities, which include:
- Anticancer Activity : Research indicates that CSI can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that CSI induces apoptosis in prostate cancer cells by modulating key signaling pathways such as the Wnt/β-catenin pathway and the IL-6/STAT3 pathway. These pathways are crucial for regulating cell growth and survival .
- Anti-inflammatory Effects : CSI has demonstrated potential in reducing inflammation by inhibiting the release of pro-inflammatory cytokines. This property is particularly relevant in conditions where inflammation plays a significant role in disease progression, such as cancer and chronic inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that CSI may enhance cognitive functions by improving blood circulation and reducing neurodegeneration. This is attributed to its ability to stimulate the formation and repair of blood vessels .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical and experimental settings:
- Prostate Cancer Treatment : A study demonstrated that CSI significantly inhibited the growth of prostate cancer cells in vitro and in vivo. The treatment resulted in increased apoptosis and reduced tumor size without cytotoxic effects on normal prostate cells .
- Chronic Inflammatory Conditions : Research has indicated that CSI can modulate inflammatory responses, showing promise as a therapeutic agent for diseases characterized by chronic inflammation .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
Study | Cell Type | Concentration | Key Findings |
---|---|---|---|
Lee et al., 2015 | HCT116 (colon cancer) | 20 μmol/L | Inhibited cell proliferation; disrupted β-catenin nuclear translocation |
Zhu et al., 2017 | Prostate cancer cells | 12.5 - 100 μmol/L | Induced apoptosis; inhibited tumor growth in vivo |
Song et al., 2015 | HepG2 (liver cancer) | 0.02 - 1.0 μmol/mL | Induced G2/M arrest; increased apoptosis markers |
Yoo et al., 2006 | SK-Hep-1 (liver cancer) | 50 - 300 μg/mL | IC50 = 18.9 μg/mL; cytotoxicity observed |
Mechanism of Action
Chikusetsusaponin Ib exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: The compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the STAT3 signaling pathway.
Neuroprotective: It inhibits acetylcholinesterase, thereby enhancing cholinergic transmission and protecting neurons.
Comparison with Similar Compounds
Chikusetsusaponin Ia: Another saponin from Panax japonicus with similar biological activities.
Chikusetsusaponin IVa Butyl Ester: Known for its anti-cancer properties and inhibition of the IL6/STAT3 signaling pathway.
Uniqueness: Chikusetsusaponin Ib stands out due to its potent acetylcholinesterase inhibitory activity, making it particularly valuable in neuroprotective research .
Biological Activity
Chikusetsusaponin Ib, a bioactive compound derived from Panax japonicus, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and cancer therapy. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
- Molecular Formula : C₄₇H₇₄O₁₈
- Molecular Weight : 927.08 g/mol
- CAS Number : 59252-87-8
This compound is characterized by a complex structure that contributes to its biological activity, particularly as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease .
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, primarily through its ability to inhibit AChE. This inhibition enhances the levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function. Studies have shown that this compound not only protects neurons from oxidative stress but also promotes neuronal survival in models of neurodegeneration .
This compound has demonstrated promising anticancer activities across various cancer cell lines. The compound primarily induces apoptosis (programmed cell death) and inhibits cell proliferation through several mechanisms:
- Cell Cycle Arrest : It disrupts the cell cycle at the G0/G1 phase, preventing cancer cells from replicating.
- Apoptosis Induction : Increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis .
- Inhibition of Metastasis : this compound has been reported to suppress migration and invasion of cancer cells by targeting key signaling pathways involved in metastasis .
Case Studies and Research Findings
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOMQZMNZQKNQ-GNDIVNLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.